Cetylamine

Mineral Flotation Foam Properties Quartz Flotation

1-Hexadecylamine (CAS 143-27-1, C16) delivers specific chain-length advantages in flotation froth control, phase-universal membrane probes, and tunable antimicrobial potency compared to C12/C14/C18 amines. Available as free base or hydrochloride; ≥98% purity ensures reproducible industrial and research performance.

Molecular Formula C16H35N
Molecular Weight 241.46 g/mol
CAS No. 143-27-1
Cat. No. B048584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylamine
CAS143-27-1
Synonyms1-hexadecaneamine hydrofluoride
AmF 242
amine fluoride 242
cetylamine
cetylaminohydrofluoride
hetaflur
hexadecylamine
hexadecylamine acetate
hexadecylamine hydrobromide
hexadecylamine hydrochloride
hexadecylamine hydrofluoride
palmitylamine
SK and F 2208
SK and F-2208
SKF 2208
Molecular FormulaC16H35N
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN
InChIInChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3
InChIKeyFJLUATLTXUNBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecylamine (CAS 143-27-1) Technical Procurement Guide: Chain-Length Driven Performance Differentiation in Mineral Flotation, Nanomaterials & Corrosion Inhibition


Hexadecylamine (C16H35N), a C16 long-chain primary alkylamine, is a cationic amphiphile with a hydrophilic amine head group and a hydrophobic C16 alkyl tail [1]. This amphiphilic structure confers surface activity and a melting point of 43–45 °C . Its chain length positions it as an intermediate between shorter homologs (e.g., dodecylamine) and longer homologs (e.g., octadecylamine), resulting in distinct foam kinetics, surface binding, and colloidal stabilization behavior [2].

Why C16 Matters: The Functional Gap Between Hexadecylamine and Its Shorter or Longer Chain Analogs


Alkylamines within the same homologous series are not functionally interchangeable due to chain-length-dependent differences in hydrophobicity, critical micelle concentration (CMC), foam stability, adsorption kinetics, and CO₂ reactivity [1]. Substituting hexadecylamine with dodecylamine (C12) alters foam dynamics and ore entrainment behavior in flotation circuits [2]. Substituting with octadecylamine (C18) introduces higher viscosity, reduced CO₂ reaction tendency, and increased susceptibility to source irreproducibility in nanoparticle synthesis [3]. The C16 chain occupies a distinct operational niche where foam response, surface binding, and colloidal stability intersect, and substitution without process re-optimization risks yield loss, particle size drift, or product inconsistency.

Hexadecylamine Quantitative Differentiation Evidence: Comparative Performance Data Across Key Technical Dimensions


Foam Phase Dynamics: Hexadecylamine Exhibits the Fastest Change Rate in Unit Foam Ore Loading Among C12-C16 Amines

In gas-liquid-solid three-phase flotation foam studies comparing dodecylamine (C12), tetradecylamine (C14), hexadecylamine (C16), and decyl ether amine at 15 °C and pH 6.0, the change rate of ore mass per unit foam volume with increasing reagent dosage was fastest for hexadecylamine, surpassing dodecylamine and tetradecylamine [1]. While dodecylamine showed nearly constant unit foam ore loading across dosage changes, hexadecylamine exhibited a distinct increase-then-decrease profile with dosage [1].

Mineral Flotation Foam Properties Quartz Flotation

CO₂ Reactivity and Synthesis Reproducibility: Hexadecylamine Occupies an Intermediate Position in Alkylamine-CO₂ Reaction Tendency

Exposure of alkylamine surfactants to ambient CO₂ results in transformation to alkylammonium alkylcarbamate (AAAC) pairs, identified as a major source of irreproducibility in nanoparticle synthesis [1]. The study explicitly investigated tetradecylamine (C14), hexadecylamine (C16), and octadecylamine (C18), finding that CO₂ reaction tendency varies with chain length [1]. Hexadecylamine occupies the intermediate position between the more reactive C14 and the less reactive C18 homologs, offering a quantifiable trade-off between colloidal stabilization and CO₂-induced batch variation risk [1].

Nanocrystal Synthesis Surfactant Chemistry Reproducibility

Nanoparticle Size Control: Particle Diameter Decreases with Alkyl Chain Length from C8 to C18

In the stabilization of Ni-NiO nanoparticles using primary alkylamines (octylamine C8, dodecylamine C12, tetradecylamine C14, hexadecylamine C16, and octadecylamine C18) at a metal-to-stabilizer ratio of 1:10, particle size decreased with increasing alkyl chain length from approximately 20 nm (short-chain amines) to 8 nm (long-chain amines) [1]. Hexadecylamine (C16) yields particles at the smaller end of this size spectrum, while simultaneously influencing surface Ni metallic state content [1].

Nanoparticle Synthesis Ni-NiO Nanoparticles Size Control

Corrosion Inhibition Efficiency: Chain Length Drives Performance in Alkylamine Series

In a study of alkylamine ethoxylate corrosion inhibitors for low carbon steel in oil-water mixtures, inhibition efficiency increased with increasing alkyl chain length across the series C6, C10, and C14 [1]. Hexadecylamine (C16), with a longer chain than tetradecylamine (C14), is expected to provide higher inhibition efficiency based on this established chain-length dependency [1]. Direct measurements for hexadecylamine on mild steel in 1.0 M HCl show a maximum inhibition efficiency of 96.26% at 1000 ppm and 298 K [2].

Corrosion Inhibition Mild Steel Acidic Media

Antibacterial Activity: Hexadecylamine Requires Higher Concentrations Than Tetradecylamine for Growth Inhibition

In comparative antibacterial testing against salivary organisms, tetradecylamine (C14) and chlorhexidine exhibited similar activity, being effective at low concentrations against most organisms tested [1]. Hexadecylamine (C16) also inhibited bacterial growth but required higher concentrations to achieve comparable effect [1]. This lower potency relative to C14 is an important selection criterion when antimicrobial activity at low dosage is required.

Antimicrobial Activity Oral Bacteria Salivary Organisms

Hexadecylamine Application Scenarios: Where C16 Delivers Quantifiable Process Advantages


Iron Ore Reverse Cationic Flotation with Dynamic Reagent Control

In cationic reverse flotation of iron ore where quartz is floated away from hematite, hexadecylamine's faster change rate in unit foam ore loading with dosage variation [1] enables operators to rapidly adjust collector addition in response to feed ore variability. This is particularly valuable when processing ores with fluctuating quartz content, as C16's foam-phase responsiveness reduces the time required to re-establish optimal separation conditions compared to dodecylamine, which exhibits near-constant foam ore loading regardless of dosage [1].

Reproducible Synthesis of Alkylamine-Capped Semiconductor Nanocrystals

For the synthesis of CdSe, ZnS, or PbS nanoparticles requiring uniform capping and batch-to-batch consistency, hexadecylamine's intermediate CO₂ reactivity [2] provides a critical reproducibility advantage. Selecting C16 over tetradecylamine (C14) reduces the risk of uncontrolled alkylammonium alkylcarbamate formation that introduces synthesis variability, while selecting C16 over octadecylamine (C18) avoids the excessive chain entanglement that can hinder uniform surface coverage [2]. This positions C16 as the preferred chain length when synthesis reproducibility is the primary procurement criterion.

Sub-10 nm Ni-NiO Magnetic Nanoparticle Fabrication

In the organometallic synthesis of Ni-NiO core-shell nanoparticles for magnetic applications, hexadecylamine enables particle size reduction toward the 8 nm regime [3] without the viscosity and handling difficulties associated with octadecylamine (C18). The C16 chain length yields particles significantly smaller than those achievable with dodecylamine or tetradecylamine [3], while maintaining sufficient solution processability for scalable synthesis. This makes C16 the practical choice when sub-10 nm magnetic nanoparticles are required in research or pilot production settings.

Mild Steel Corrosion Protection in Acidic Process Environments

In industrial settings requiring corrosion inhibition of mild steel in acidic media (e.g., pickling baths, acid cleaning operations), hexadecylamine provides a chain-length-driven advantage over shorter alkylamines. With maximum inhibition efficiency reaching 96.26% at 1000 ppm in 1.0 M HCl [4], and established chain-length dependency showing C16 outperforms C14, C10, and C6 homologs [5], procurement of C16 over shorter-chain amines enables lower inhibitor dosage requirements or extended equipment protection intervals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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